3-Bromo-4-hydroxybenzonitrile

描述

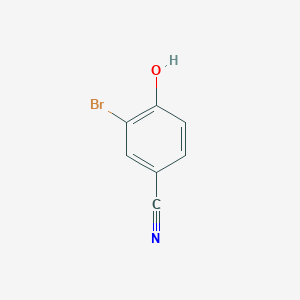

Structure

3D Structure

属性

IUPAC Name |

3-bromo-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHNOIAOWQFNGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177735 | |

| Record name | 3-Bromo-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2315-86-8 | |

| Record name | 3-Bromo-4-hydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-hydroxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-hydroxybenzonitrile (CAS 2315-86-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-hydroxybenzonitrile is a halogenated aromatic organic compound featuring a benzene (B151609) ring substituted with bromo, hydroxyl, and nitrile functional groups.[1] Its multifunctional nature makes it a valuable intermediate and building block in medicinal chemistry and materials science. Specifically, its structure is of significant interest in the synthesis of bioactive molecules such as enzyme inhibitors and receptor ligands.[1][2] The presence of a bromine atom allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, the phenolic hydroxyl group can be functionalized via etherification or esterification, and the nitrile group can undergo a range of transformations.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, analytical methods, and applications of this compound, serving as a core reference for its use in research and development.

Chemical and Physical Properties

This compound typically appears as a white to off-white or light yellow crystalline solid.[1][3] It has limited solubility in water but is soluble in common organic solvents like ethanol, acetone, and dimethyl sulfoxide (B87167) (DMSO).[1][3]

Table 1: Physicochemical and Identification Properties

| Property | Value | Reference(s) |

| CAS Number | 2315-86-8 | [4][5][6] |

| Molecular Formula | C₇H₄BrNO | [4][5] |

| Molecular Weight | 198.02 g/mol | [3][4][5] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Bromo-4-cyanophenol, 3-Bromo-4-hydroxy-benzonitrile | [3] |

| Appearance | White to light yellow crystalline powder/solid | [1][3] |

| Melting Point | 155-159 °C (lit.) | [4][5] |

| Boiling Point | 271.1 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.79 g/cm³ (Predicted) | [7] |

| pKa | 6.30 ± 0.18 (Predicted) | [3] |

| LogP | 2.10 - 2.2 (Predicted) | [3][8] |

| InChI | 1S/C7H4BrNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H | [3][4][5] |

| InChIKey | HLHNOIAOWQFNGW-UHFFFAOYSA-N | [3][4][5] |

| SMILES | C1=CC(=C(C=C1C#N)Br)O | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Data from ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are available from various sources.[1][4][5][9]

Table 2: Key Spectroscopic Data

| Technique | Data / Interpretation | Reference(s) |

| ¹H NMR | (300 MHz, DMSO-d₆): δ=8.04 (d, J=2.2Hz, 1H), 7.63 (dd, J=2.2Hz, 8.5Hz, 1H), 7.04 (d, J=8.5Hz, 1H). This pattern is consistent with a 1,2,4-trisubstituted benzene ring. | [10] |

| ¹³C NMR | Predicted spectra are available. Key signals would include those for the nitrile carbon, the carbons bearing the bromo and hydroxyl groups, and the other aromatic carbons. | [1] |

| Mass Spectrometry | GC-MS data is available. The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Predicted m/z for [M+H]⁺ is 197.95491. | [5][11] |

| Infrared (IR) | Spectra are available. Expected characteristic peaks include a broad O-H stretch for the phenol, a sharp C≡N stretch for the nitrile group, and C-H and C=C stretches for the aromatic ring. | [1][4] |

Synthesis and Reactivity

Synthesis Experimental Protocol: Bromination of 4-Hydroxybenzonitrile

A high-yield synthesis involves the electrophilic bromination of 4-hydroxybenzonitrile. The hydroxyl group is a strong activating, ortho-, para-director, guiding the bromine to the position ortho to it (C3), as the para position is occupied by the nitrile group.

dot

Caption: Synthesis workflow for this compound.

Detailed Protocol: [10]

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-Hydroxybenzonitrile (5.0 g, 0.042 mol) in acetonitrile (50 mL).

-

Reagent Addition: Cool the reaction mixture to -15 °C using an appropriate cooling bath. Slowly add trifluoromethanesulfonic acid (3.7 mL, 0.042 mol).

-

Bromination: While maintaining the temperature at -15 °C, add N-bromosuccinimide (NBS) (8.2 g, 0.046 mol) in six portions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring under nitrogen for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, dilute the reaction mixture with an aqueous solution of sodium carbonate (Na₂CO₃).

-

Extraction: Extract the aqueous mixture with methyl tert-butyl ether (MTBE) (3 x 50 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid (7.7 g, 93% yield).

Chemical Reactivity

The three functional groups on this compound offer distinct handles for further chemical modification, making it a versatile synthetic intermediate.

dot

Caption: Key reactivity of this compound.

-

Suzuki-Miyaura Coupling: The bromo substituent is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various boronic acids, enabling the introduction of diverse aryl or vinyl groups at the 3-position.[12]

-

Etherification: The phenolic hydroxyl group can be readily converted to an ether through Williamson ether synthesis by reacting it with an alkyl halide in the presence of a base.

-

Tetrazole Formation: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide (B81097) source, such as sodium azide, to form a 5-substituted tetrazole ring.[10] This transformation is valuable in medicinal chemistry as the tetrazole ring is a well-known bioisostere for a carboxylic acid group.

Applications in Drug Development

This compound is primarily utilized as a key intermediate in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.[1]

Intermediate for Kinase Inhibitors

Below is a representative signaling pathway that is often targeted by kinase inhibitors derived from similar chemical scaffolds.

dot

Caption: Representative EGFR signaling pathway targeted by kinase inhibitors.

Reactant for Tetrazole Synthesis

This compound serves as a direct precursor for the synthesis of 5-(3-Bromo-4-hydroxyphenyl)-1H-tetrazole.

Experimental Protocol: Synthesis of 5-(3-Bromo-4-hydroxyphenyl)-1H-tetrazole (General Method) This protocol is a representative method for the conversion of nitriles to tetrazoles, adapted for this specific substrate.

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (NaN₃, 1.5-3.0 eq), and a catalyst such as zinc chloride (ZnCl₂, 0.5-1.0 eq) or ammonium (B1175870) chloride (NH₄Cl, 1.5-3.0 eq).

-

Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture with stirring to 80-120 °C for several hours to overnight. Monitor the reaction by TLC.

-

Work-up: After cooling the reaction mixture to room temperature, carefully acidify with a dilute acid (e.g., HCl) to precipitate the tetrazole product.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the 5-substituted-1H-tetrazole.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound and for monitoring reaction progress.

Experimental Protocol: Representative Reverse-Phase HPLC Method This protocol is based on typical conditions for analyzing small aromatic molecules.[8][13]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]

-

Mobile Phase A: 0.1% Formic Acid in Water.[15]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[15]

-

Flow Rate: 1.0 mL/min.[14]

-

Column Temperature: 30 °C.[14]

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.[14]

-

Gradient Program:

-

Start with a suitable percentage of Mobile Phase B (e.g., 30%).

-

Implement a linear gradient to a higher percentage of B (e.g., 95%) over 10-15 minutes.

-

Hold at high %B for a few minutes to elute any non-polar impurities.

-

Return to initial conditions and re-equilibrate the column.

-

-

Sample Preparation: Prepare a stock solution by dissolving the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Safety and Handling

This compound is classified as harmful if swallowed and requires careful handling.[4][9] The presence of both brominated and nitrile functionalities suggests moderate toxicity.[1]

Table 3: GHS Hazard and Safety Information

| Category | Information | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [4][5] |

| Signal Word | Warning | [4][5][9] |

| Hazard Statements | H302: Harmful if swallowed.[4][5][9] H315: Causes skin irritation (reported by some suppliers).[3] H319: Causes serious eye irritation (reported by some suppliers).[3] H335: May cause respiratory irritation (reported by some suppliers).[3] | [3][4][5][9] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.[9] P270: Do not eat, drink or smoke when using this product.[9] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P501: Dispose of contents/container to an approved waste disposal plant. | [9] |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, dust mask type N95 (US).[4][5] | [4][5] |

| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[9] | [9] |

References

- 1. US8957239B2 - Process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]

- 2. MX2011008931A - A process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile. - Google Patents [patents.google.com]

- 3. lcms.cz [lcms.cz]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. 3-溴-4-羟基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-bromo-4-hydroxy-5-nitrobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile - Google Patents [patents.google.com]

- 9. US3349111A - Process for the preparation of 3, 5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]

- 10. WO2021050915A1 - Mta-cooperative prmt5 inhibitors - Google Patents [patents.google.com]

- 11. Discovery of a Small Side Cavity in Sphingosine Kinase 2 that Enhances Inhibitor Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

3-Bromo-4-hydroxybenzonitrile physical and chemical properties

An In-depth Technical Guide to 3-Bromo-4-hydroxybenzonitrile

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount. This compound is a key building block in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, and relevant experimental protocols.

Physical and Chemical Properties

This compound is an organic halogenated aromatic compound.[1] It consists of a benzene (B151609) ring substituted with a bromine atom at the 3-position, a hydroxyl group at the 4-position, and a nitrile functional group.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrNO | [1][3] |

| Molecular Weight | 198.02 g/mol | [3][4] |

| CAS Number | 2315-86-8 | [1][3][5] |

| Appearance | White to off-white, cream to pale brown crystalline solid/powder.[1][5][6] | [1][5][6] |

| Melting Point | 154-161 °C | [5][6][7][8] |

| Boiling Point (Predicted) | 271.1 ± 25.0 °C | [8][9] |

| Density (Predicted) | 1.79 ± 0.1 g/cm³ | [8][9] |

| pKa (Predicted) | 6.30 ± 0.18 | [8] |

| LogP | 2.02638 | [9] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Sparingly soluble/Insoluble | [1][7] |

| Methanol | Soluble | [7][8] |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Chloroform | Slightly Soluble | [8] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Identifiers for this compound

| Spectroscopic Identifier | Value | Source(s) |

| SMILES | Oc1ccc(cc1Br)C#N | |

| InChI | 1S/C7H4BrNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H | |

| InChIKey | HLHNOIAOWQFNGW-UHFFFAOYSA-N | [8] |

Available spectral information includes ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4][10] A reported ¹H NMR spectrum in DMSO-d6 shows signals at δ=8.04 (d, J=2.2Hz, 1H), 7.63 (dd, J=2.2Hz, 8.5Hz, 1H), and 7.04 (d, J=8.5Hz, 1H).[11]

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is dictated by its three functional groups: the nitrile, the hydroxyl group, and the bromine atom on the aromatic ring. This trifunctionality makes it a versatile intermediate in organic synthesis.[12]

-

Nitrile Group : Can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in addition reactions.[2]

-

Hydroxyl Group : The phenolic oxygen can undergo etherification or esterification.[12]

-

Bromo Substituent : The bromine atom makes the compound an excellent substrate for metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[2][12]

The presence of these groups allows for its use as an intermediate in the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands in medicinal chemistry.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 4-hydroxybenzonitrile (B152051).[11]

Materials:

-

4-Hydroxybenzonitrile

-

Trifluoromethanesulfonic acid (CF₃SO₃H)

-

N-bromosuccinimide (NBS)

-

Aqueous sodium carbonate (Na₂CO₃)

-

Methyl tert-butyl ether (MTBE)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-hydroxybenzonitrile (1 equivalent) in acetonitrile under a nitrogen atmosphere.

-

Cool the reaction mixture to -15 °C.

-

Slowly add trifluoromethanesulfonic acid (1 equivalent).

-

While maintaining the temperature at -15 °C, add N-bromosuccinimide (1.1 equivalents) in several portions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4 hours under a nitrogen atmosphere.

-

Once the starting material is consumed (monitored by a suitable method, e.g., TLC or LC-MS), dilute the reaction mixture with aqueous sodium carbonate.

-

Extract the product with methyl tert-butyl ether three times.

-

Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a white solid.[11]

Applications and Safety

This compound is primarily used as a research chemical and an intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers.[1]

Safety Information: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[4] It may also cause skin and serious eye irritation, as well as respiratory irritation.[4] Standard personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this chemical.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. A19400.06 [thermofisher.com]

- 7. labsolu.ca [labsolu.ca]

- 8. 2315-86-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound(2315-86-8) 1H NMR [m.chemicalbook.com]

- 11. This compound | 2315-86-8 [chemicalbook.com]

- 12. This compound | High-Purity Reagent [benchchem.com]

3-Bromo-4-hydroxybenzonitrile molecular structure and formula

An In-depth Technical Guide to 3-Bromo-4-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 2-Bromo-4-cyanophenol, is a halogenated aromatic organic compound with significant applications in medicinal chemistry and materials science.[1][2] Its trifunctional structure, featuring a nitrile, a hydroxyl group, and a bromine atom on a benzene (B151609) ring, makes it a versatile intermediate for synthesizing a wide range of more complex molecules.[1][2] This document provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and analytical protocols, serving as a technical resource for professionals in research and development.

Molecular Structure and Chemical Identity

This compound is a substituted aromatic nitrile.[1] The molecule consists of a central benzene ring functionalized with a bromine atom at the 3-position, a hydroxyl group at the 4-position, and a nitrile group at the 1-position.[1] The electron-withdrawing nature of the nitrile group influences the chemical reactivity of the other substituents on the aromatic ring.[2]

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [3] |

| CAS Number | 2315-86-8 | [1][4] |

| Molecular Formula | C₇H₄BrNO | [1][3][4] |

| Molecular Weight | 198.02 g/mol | [3][4][5] |

| Canonical SMILES | C1=CC(=C(C=C1C#N)Br)O | [3] |

| InChI | InChI=1S/C7H4BrNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H | [3] |

| InChIKey | HLHNOIAOWQFNGW-UHFFFAOYSA-N | [3] |

| EC Number | 219-022-9 | [3][5] |

| Synonyms | 2-Bromo-4-cyanophenol |[4][6] |

Physicochemical and Spectroscopic Properties

The compound typically presents as a white to off-white or brown crystalline solid.[1][7] It has limited solubility in water but is soluble in various organic solvents like ethanol, acetone, and dimethyl sulfoxide.[1]

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | White to light yellow/brown crystalline powder or needles | [1] |

| Melting Point | 155-159 °C | [8] |

| Boiling Point | 271.1 °C at 760 mmHg | [7] |

| Density | 1.79 g/cm³ | [7] |

| Flash Point | 117.8 °C | [7] |

| Vapor Pressure | 0.00396 mmHg at 25°C | [7] |

| LogP | 2.02 - 2.10 |[7][9] |

Table 3: Spectroscopic Data Summary

| Technique | Data Highlights | Reference |

|---|---|---|

| ¹H NMR | (DMSO-d6, 300 MHz): δ=8.04 (d, J=2.2Hz, 1H), 7.63 (dd, J=2.2Hz, 8.5Hz, 1H), 7.04 (d, J=8.5Hz, 1H) | [8] |

| Mass Spectrometry | GC-MS data is available. Predicted m/z for [M+H]⁺ is 197.95491. | [3][10] |

| IR Spectroscopy | Vapor phase IR spectra are available. |[3] |

Experimental Protocols

Synthesis of this compound

This compound is synthetically produced and is not known to occur naturally.[1][7] A common preparation method involves the bromination of a substituted hydroxybenzonitrile precursor.[1]

Protocol: Illustrative Synthesis

The following protocol describes a general procedure for the synthesis of this compound, yielding a white solid.

-

Reaction Setup : Combine the starting materials (e.g., 4-hydroxybenzonitrile (B152051) and a brominating agent) in a suitable solvent within a reaction vessel.

-

Reaction Execution : Stir the mixture under controlled conditions (e.g., specific temperature, inert atmosphere) until the starting material is completely consumed, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).

-

Work-up :

-

Dilute the reaction mixture with an aqueous solution of sodium carbonate (Na₂CO₃).

-

Perform a liquid-liquid extraction using an organic solvent such as methyl tert-butyl ether (MTBE) (e.g., 3 x 50 mL).

-

-

Purification :

-

Combine the organic layers.

-

Dry the combined organic phase over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

-

Product Isolation : The resulting solid is this compound. A reported yield for a similar process is 93%.[8]

-

Confirmation : The identity and purity of the product can be confirmed by ¹H NMR spectroscopy.[8]

Caption: General workflow for the synthesis of this compound.

Analytical Method: Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the purity of this compound.

Protocol: HPLC Analysis [9]

-

Column : Newcrom R1 reverse-phase column.

-

Mobile Phase : A mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier.

-

For standard detection: Use phosphoric acid.

-

For Mass Spectrometry (MS) compatible detection: Replace phosphoric acid with formic acid.

-

-

Technique : This isocratic reverse-phase method is suitable for purity analysis and can be scaled for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies.

Applications in Research and Drug Development

This compound is a valuable building block in synthetic chemistry, primarily utilized as an intermediate in the pharmaceutical and agrochemical sectors.[1][7]

-

Medicinal Chemistry : It serves as a precursor for synthesizing bioactive molecules, including enzyme inhibitors and receptor ligands.[1] The different functional groups allow for sequential, directed modifications. For example, it is a reactant used in the preparation of tetrazoles.[8]

-

Cross-Coupling Reactions : The presence of a bromine atom and a hydroxyl group makes the compound highly suitable for various metal-catalyzed cross-coupling reactions, such as Suzuki, Ullmann, Sonogashira, and Buchwald-Hartwig aminations, which are fundamental in constructing complex molecular frameworks.[2][7]

-

Materials Science : It can be used as a precursor for ligands in metal-organic frameworks (MOFs) and for creating functionalized polymers.[2]

Safety and Handling

While comprehensive safety data is limited, compounds with brominated and nitrile functionalities should be handled with caution due to potential toxicity.[1]

Table 4: GHS Hazard and Safety Information

| Category | Information | Reference |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [3] |

| Hazard Statements | H302: Harmful if swallowed. | [3] |

| Hazard Class | Acute Toxicity 4 (Oral) | [3] |

| Precautionary Measures | Use personal protective equipment (PPE), including gloves, eye shields, and a dust mask (e.g., N95). |

| Storage | Store at ambient temperatures. |[1] |

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | High-Purity Reagent [benchchem.com]

- 3. This compound | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound 97 2315-86-8 [sigmaaldrich.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | 2315-86-8 [chemicalbook.com]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. PubChemLite - this compound (C7H4BrNO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-cyanophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-4-cyanophenol, a valuable intermediate in the pharmaceutical and agrochemical industries. This document details a robust synthetic protocol, purification methods, and in-depth analysis of its spectroscopic and physical properties, presented in a clear and structured format to support research and development activities.

Synthesis of 2-Bromo-4-cyanophenol

The primary route for the synthesis of 2-Bromo-4-cyanophenol is the selective electrophilic mono-bromination of 4-cyanophenol (also known as 4-hydroxybenzonitrile). The key to a successful synthesis lies in the careful control of reaction conditions to prevent over-bromination and the formation of the di-bromo byproduct, 2,6-dibromo-4-cyanophenol.[1]

A recommended approach involves the use of a mild brominating agent and careful stoichiometric control. The hydroxyl group of 4-cyanophenol is a strongly activating ortho-, para-director, making the positions ortho to it highly susceptible to electrophilic attack.[1]

Experimental Protocol: Selective Mono-bromination

This protocol is designed to favor the formation of the mono-brominated product.

Materials:

-

4-Cyanophenol

-

N-Bromosuccinimide (NBS) or a controlled amount of liquid bromine

-

Acetic acid or a similar organic solvent

-

Sodium acetate (B1210297) or another weak base[2]

-

Sodium bisulfite solution (for quenching)

-

Ethyl acetate (for extraction)

-

Hexane (for recrystallization/column chromatography)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyanophenol in a suitable solvent like acetic acid.

-

Add a salt of a strong base and a weak acid, such as sodium acetate, to the reaction mixture. This helps to modulate the reactivity.[2]

-

Cool the mixture in an ice bath to a temperature between 5-10 °C.

-

Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide or a dilute solution of bromine in acetic acid) dropwise to the cooled solution of 4-cyanophenol. It is crucial to use approximately 1.05 to 1.2 equivalents of the brominating agent to favor mono-bromination and minimize the formation of the di-bromo byproduct.[2]

-

Maintain the reaction temperature below 35 °C throughout the addition to prevent over-bromination.[2]

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (indicated by the consumption of the starting material), quench the reaction by adding a dilute solution of sodium bisulfite to remove any unreacted bromine.

-

Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude product, which may contain unreacted starting material and the di-bromo byproduct, can be purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate solvent system or by recrystallization.[1]

Characterization of 2-Bromo-4-cyanophenol

The identity and purity of the synthesized 2-Bromo-4-cyanophenol are confirmed through various analytical techniques, including the determination of its physical properties and spectroscopic analysis.

Physical Properties

| Property | Value | Reference |

| CAS Number | 2315-86-8 | |

| Molecular Formula | C₇H₄BrNO | |

| Molecular Weight | 198.02 g/mol | |

| Melting Point | 155-159 °C | |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dimethyl sulfoxide. | [3] |

Spectroscopic Data

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. The spectrum is typically recorded in a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic-H (ortho to -CN) | ~7.7 | d | 1H | ~1.8 |

| Aromatic-H (meta to -CN, ortho to -OH) | ~7.5 | dd | 1H | ~8.5, 1.8 |

| Aromatic-H (ortho to -CN, meta to -OH) | ~7.0 | d | 1H | ~8.5 |

| Phenolic-OH | Variable (broad singlet) | s | 1H | - |

Note: The chemical shift of the phenolic proton is variable and depends on the solvent and concentration.

2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-CN (quaternary) | ~117 |

| C-OH (quaternary) | ~158 |

| C-Br (quaternary) | ~110 |

| C-H (aromatic) | ~138 |

| C-H (aromatic) | ~135 |

| C-H (aromatic) | ~118 |

| -C≡N | ~119 |

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretching of the phenolic group |

| ~2230 | C≡N stretching of the nitrile group |

| ~1600, ~1500, ~1450 | C=C stretching of the aromatic ring |

| ~1250 | C-O stretching of the phenol |

| Below 800 | C-Br stretching |

2.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of a bromine atom is characterized by a distinctive isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

| m/z | Assignment |

| 197/199 | [M]⁺, Molecular ion peak (isotopic cluster due to Br) |

| 170/172 | [M-HCN]⁺ |

| 118 | [M-Br]⁺ |

| 90 | [M-Br-CO]⁺ |

Visualizations

Synthesis Workflow

Caption: A schematic workflow for the synthesis of 2-Bromo-4-cyanophenol.

Characterization Logic

References

Spectroscopic Analysis of 3-Bromo-4-hydroxybenzonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-4-hydroxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

-

IUPAC Name: this compound[2]

-

Synonyms: 2-Bromo-4-cyanophenol[3]

-

Appearance: White to off-white crystalline solid.[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data [5]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

¹³C NMR Spectral Data [6]

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy[7]

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Mass Spectrometry (MS)[8]

| m/z | Relative Intensity (%) | Assignment |

| 197.95 | [M+H]⁺ | |

| 219.94 | [M+Na]⁺ | |

| 195.94 | [M-H]⁻ |

Note: The exact peak lists for NMR and IR, and the full fragmentation pattern for MS were not available in the initial search results. The data presented is based on available information.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR, and 20-100 mg for ¹³C NMR.[7][8][9]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[8][10]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[8][9]

-

Filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[7] Cotton wool should be avoided as it can introduce impurities.[7]

-

The final sample height in the NMR tube should be between 4.0 and 5.0 cm.[8]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[9][10]

2. Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

The instrument's software is used to lock onto the deuterium (B1214612) signal of the solvent, which stabilizes the magnetic field.[8]

-

The magnetic field is shimmed to maximize its homogeneity, which improves the resolution of the spectra.[8]

-

The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[8]

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Initiate data acquisition. For ¹³C NMR, a larger number of scans is typically required due to its lower natural abundance and sensitivity.[7]

Infrared (IR) Spectroscopy

1. Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (approx. 5-10 mg) of this compound in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[11]

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.[11]

-

Using a pipette, drop a small amount of the solution onto the salt plate and allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[11]

-

If the resulting film is too thin (weak absorption), add another drop of the solution and let it dry. If it is too thick (strong, saturated absorption), clean the plate and use a more dilute solution.[11]

2. Data Acquisition:

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum of the empty instrument.

-

Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

1. Sample Preparation and Introduction:

-

For a technique like Electron Ionization (EI), the sample is introduced into the instrument, often after being heated to ensure it is in the gas phase within a vacuum.[12]

-

Alternatively, for soft ionization techniques like Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent and infused into the ion source.[13]

2. Ionization:

-

The gaseous sample molecules are ionized. In EI-MS, a high-energy electron beam is used to knock an electron from the molecule, forming a radical cation (molecular ion).[12][14][15] This high energy often causes the molecular ion to fragment.[12][13]

-

In ESI-MS, a high voltage is applied to the liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺ or [M-H]⁻) are released into the gas phase.[13]

3. Mass Analysis and Detection:

-

The newly formed ions are accelerated by an electric field into the mass analyzer.[12][15]

-

In the mass analyzer, the ions are separated based on their mass-to-charge ratio (m/z) by a magnetic or electric field.[12][15]

-

A detector at the end of the analyzer measures the abundance of ions at each m/z value.[15] The most abundant ion is designated as the base peak with 100% relative intensity.[14]

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2315-86-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. This compound(2315-86-8) 1H NMR spectrum [chemicalbook.com]

- 6. This compound(2315-86-8) 13C NMR [m.chemicalbook.com]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 3-Bromo-4-hydroxybenzonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-hydroxybenzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of novel therapeutic agents. An understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and overall handling in a laboratory and industrial setting. This technical guide provides a summary of the available qualitative solubility information for this compound and outlines a general experimental protocol for the quantitative determination of its solubility.

Qualitative Solubility Summary

Based on available literature, this compound is generally characterized as having limited solubility in water and greater solubility in common organic solvents. This behavior is consistent with its molecular structure, which contains both a polar hydroxyl group and a nonpolar brominated benzene (B151609) ring.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Reported Solubility |

| Protic Solvents | Water | Sparingly soluble/Insoluble[1] |

| Methanol | Soluble[1] | |

| Ethanol | More soluble | |

| Aprotic Solvents | Acetone | More soluble |

| Dimethyl Sulfoxide (DMSO) | More soluble | |

| Chloroform | Slightly soluble |

Note: "More soluble" and "Slightly soluble" are qualitative descriptors found in general chemical literature; no quantitative data was available in the reviewed sources.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath with temperature control (±0.1 K)

-

Analytical balance (±0.0001 g)

-

Centrifuge

-

Vials with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

Experimental Workflow

The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Detailed Steps:

-

Preparation: An excess amount of crystalline this compound is added to a known mass of the selected organic solvent in a sealed vial. The use of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: The vials are placed in a thermostatic shaker or water bath set to the desired temperature. The mixture is agitated for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. Preliminary experiments are often conducted to determine the minimum time required to reach equilibrium.

-

Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the experimental temperature to allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, the vials are then centrifuged.

-

Sampling and Analysis: A sample of the clear, saturated supernatant is carefully withdrawn using a syringe fitted with a filter to prevent any solid particles from being transferred. The syringe and filter should be pre-heated to the experimental temperature to avoid precipitation of the solute during transfer. The mass of the collected saturated solution is accurately determined.

-

Gravimetric Determination: The collected aliquot is transferred to a pre-weighed container, and the solvent is evaporated in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved. The mass of the remaining solid solute is then determined.

-

Calculation: The mole fraction and mass fraction solubility can be calculated using the following equations:

-

Mass Fraction (w):

-

w = m_solute / (m_solute + m_solvent)

-

where m_solute is the mass of the dissolved this compound and m_solvent is the mass of the solvent in the aliquot.

-

-

Mole Fraction (x):

-

x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

-

where M_solute and M_solvent are the molar masses of this compound and the solvent, respectively.

-

-

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this guide provides a foundational understanding of its qualitative solubility and a detailed, robust experimental protocol for its quantitative determination. The generation of such data is essential for the effective and efficient use of this compound in research and development, particularly within the pharmaceutical industry. The provided workflow for the isothermal saturation method offers a clear and reproducible approach for scientists to obtain the necessary solubility information for their specific applications.

References

3-Bromo-4-hydroxybenzonitrile: A Technical Guide to Safety, Toxicity, and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, toxicity, and handling of 3-Bromo-4-hydroxybenzonitrile (CAS No. 2315-86-8). This document is intended for professionals in research, and drug development who may handle this compound. It consolidates available data on its physicochemical properties, toxicological profile, and recommended safety protocols. While specific quantitative toxicity data, such as LD50 values, are not extensively available in published literature, this guide summarizes the known hazards based on its GHS classification and provides representative experimental protocols for toxicity assessment.

Chemical and Physical Properties

This compound is a halogenated aromatic compound.[1] It presents as a solid, ranging in color from white to cream or pale brown crystals or powder.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2315-86-8 | [4] |

| Molecular Formula | C₇H₄BrNO | |

| Molecular Weight | 198.02 g/mol | [4] |

| Appearance | White to light yellow crystalline powder; brown crystals or needles | [1][2] |

| Melting Point | 155-159 °C | [4][5] |

| Boiling Point | 271.1±25.0 °C (Predicted) | [3] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, acetone, and dimethyl sulfoxide. | [1][2] |

| pKa | 6.30±0.18 (Predicted) | [1][3] |

Toxicological Profile and Hazard Classification

The toxicological properties of this compound have not been fully investigated.[6] However, it is classified as harmful if swallowed.[4][7][8][9] The presence of both brominated and nitrile functionalities may contribute to its moderate toxicity.[1] Similar halogenated aromatic nitriles have shown potential as irritants upon contact with skin or mucous membranes.[1] Inhalation or ingestion could potentially lead to systemic toxicity, with symptoms such as nausea, headache, and respiratory discomfort.[1]

GHS Classification

The Globally Harmonized System (GHS) classification for this compound is summarized in Table 2.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

Quantitative Toxicity Data

Specific quantitative toxicity data, such as median lethal dose (LD50) values for oral, dermal, or inhalation routes, are not available in the reviewed literature. Ecotoxicity data regarding its effects on aquatic life are also unavailable.[12]

Experimental Protocols for Toxicity Assessment

While specific toxicity studies for this compound are not publicly available, standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be employed to determine its toxicological profile.

Representative Protocol for Acute Oral Toxicity (Based on OECD Guideline 420)

The acute oral toxicity can be assessed using the Fixed Dose Procedure. This method involves a stepwise dosing of the substance to animals of a single sex (typically female rats) to identify a dose that causes evident toxicity without mortality.[13]

Methodology:

-

Animal Selection: Healthy, young adult female rats are acclimatized to laboratory conditions.[13]

-

Fasting: Animals are fasted overnight prior to administration of the substance.[13]

-

Dose Administration: The test substance is administered as a single oral dose via gavage.[13] Dosing is sequential, starting with a dose expected to produce some signs of toxicity. Fixed dose levels of 5, 50, 300, and 2000 mg/kg are typically used.[13]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[13]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[13]

The following diagram illustrates a generalized workflow for such an experiment.

References

- 1. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 2315-86-8 [chemicalbook.com]

- 4. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 5. fda.gov [fda.gov]

- 6. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 11. This compound | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. oecd.org [oecd.org]

The Versatility of 3-Bromo-4-hydroxybenzonitrile: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, 3-Bromo-4-hydroxybenzonitrile stands as a pivotal building block in the synthesis of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a look into its application in the context of inhibiting critical cellular signaling pathways.

This versatile compound, offered by suppliers such as Thermo Scientific Chemicals, is a brominated aromatic nitrile. It serves as a key intermediate in the creation of complex organic molecules, particularly in the development of enzyme inhibitors and receptor ligands for medicinal chemistry. Its utility also extends to the synthesis of dyes and polymers.

Core Specifications and Physical Properties

This compound is typically a white to off-white crystalline solid.[1] While it has limited solubility in water, it is more soluble in organic solvents like ethanol, acetone, and dimethyl sulfoxide.[1] The key quantitative specifications from various suppliers are summarized below for easy comparison.

| Property | Thermo Scientific Chemicals | Sigma-Aldrich | Other Sources |

| CAS Number | 2315-86-8 | 2315-86-8 | 2315-86-8[2] |

| Molecular Formula | C₇H₄BrNO | C₇H₄BrNO | C₇H₄BrNO[2] |

| Molecular Weight | 198.02 g/mol | 198.02 g/mol | 198.02 g/mol [2] |

| Appearance | Cream to pale brown crystals or powder | Solid | White to off-white crystalline solid[1] |

| Purity (Assay) | ≥97.5% (GC) | 97% | - |

| Melting Point | 154.0-160.0 °C | 155-159 °C (lit.) | 155 °C[3] |

| Boiling Point | - | - | 271.1 °C at 760 mmHg[3] |

| Density | - | - | 1.79 g/cm³[3] |

| Flash Point | - | Not applicable | 117.8 °C[3] |

| Solubility | - | - | Sparingly soluble in water; soluble in ethanol, acetone, DMSO[1] |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed (Acute Toxicity 4, Oral).[4][5] The following safety information is crucial for laboratory personnel.

| Hazard Statement | Precautionary Measures |

| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |

| Storage | Store at ambient temperatures.[6] |

| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves.[4] |

Experimental Protocols

The true utility of this compound lies in its reactivity, which allows for the construction of more complex molecular architectures. Below are detailed experimental protocols for its synthesis and two of the most common and powerful cross-coupling reactions in which it is a key substrate: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Synthesis of this compound

This protocol is adapted from a known procedure for the synthesis of a structurally similar compound, 3-bromo-4-hydroxybenzaldehyde (B1265673).[7]

Materials:

-

Bromine

-

Dichloromethane (B109758) (or other suitable chlorohydrocarbon solvent)

-

Water

-

Sulfuric acid (concentrated)

-

Hydrogen peroxide (28%)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, suspend 4-hydroxybenzonitrile (1.0 eq) in a mixture of dichloromethane and water.

-

Cool the mixture to 0 °C using an ice bath.

-

While maintaining the temperature at 0 °C, slowly add a solution of bromine (0.55 eq) in dichloromethane from a dropping funnel over a period of 2 hours.

-

After the addition of bromine is complete, slowly add concentrated sulfuric acid, ensuring the temperature remains at 0 °C.

-

Subsequently, add 28% hydrogen peroxide (0.55 eq) dropwise over 1 hour, maintaining the 0 °C temperature.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.

-

Filter the resulting precipitate, wash with ice-cold water, and dry to obtain this compound.

Caption: Workflow for the synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[8][9]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Palladium catalyst (e.g., PdCl₂(dppf), 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Water

-

Schlenk flask or sealed reaction vessel

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the anhydrous solvent and water.

-

Bubble the inert gas through the mixture for 10-15 minutes to degas.

-

Add the palladium catalyst to the mixture under a positive pressure of the inert gas.

-

Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals.[10][11]

Materials:

-

This compound (1.0 eq)

-

Amine (1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq)

-

Phosphine (B1218219) ligand (e.g., XantPhos, 0.05 eq)

-

Base (e.g., NaOtBu, 1.5 eq)

-

Anhydrous solvent (e.g., toluene (B28343) or dioxane)

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and base.

-

Add this compound to the flask.

-

Add the anhydrous solvent, followed by the amine.

-

Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify the product by column chromatography.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Application in Drug Discovery: Targeting Tyrosine Kinase Signaling

A significant application of this compound is as a precursor in the synthesis of small molecule inhibitors that target protein tyrosine kinases.[1] These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival.[5] Dysregulation of these pathways is a hallmark of many cancers.

Two such important pathways are the Epidermal Growth Factor Receptor (EGFR) and the BCR-ABL signaling pathways.

EGFR Signaling Pathway

The EGFR pathway is critical for normal cell function, but its mutation and overactivation can lead to uncontrolled cell growth in cancers such as non-small cell lung cancer.[1][12] Small molecule inhibitors can block the ATP binding site of the EGFR kinase domain, preventing downstream signaling.[5]

Caption: Simplified EGFR signaling pathway and its inhibition.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[13] It drives cell proliferation and survival through the activation of several downstream pathways, including the Ras/MAPK and PI3K/Akt pathways.[6][13]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. aacrjournals.org [aacrjournals.org]

The Versatile Virtuoso: 3-Bromo-4-hydroxybenzonitrile as a Pivotal Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the intricate tapestry of organic synthesis, certain molecular scaffolds emerge as exceptionally versatile and valuable building blocks. 3-Bromo-4-hydroxybenzonitrile, a seemingly simple aromatic compound, is one such cornerstone. Its unique trifecta of reactive sites—a phenolic hydroxyl group, a strategically positioned bromine atom, and a nitrile moiety—endows it with a remarkable chemical reactivity that has been harnessed in the synthesis of a diverse array of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its key reactions with detailed experimental protocols, and its applications as a pivotal intermediate in the synthesis of bioactive compounds.

Physicochemical and Spectroscopic Properties

A thorough understanding of a building block's intrinsic properties is paramount for its effective utilization in synthesis. The key physicochemical and spectroscopic data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 2315-86-8 |

| Molecular Formula | C₇H₄BrNO |

| Molecular Weight | 198.02 g/mol |

| Appearance | White to off-white or pale brown crystalline solid/powder |

| Melting Point | 155-159 °C |

| Boiling Point | 271.1 °C at 760 mmHg |

| Solubility | Limited solubility in water; soluble in ethanol, acetone (B3395972), and dimethyl sulfoxide (B87167) (DMSO) |

| pKa | (Not explicitly found, but the phenolic -OH group is acidic) |

Table 2: Spectroscopic Data of this compound [3][4][5]

| Spectroscopy | Key Data |

| ¹H NMR | (DMSO-d₆, 300 MHz): δ=8.04 (d, J=2.2Hz, 1H), 7.63 (dd, J=2.2Hz, 8.5Hz, 1H), 7.04 (d, J=8.5Hz, 1H)[6] |

| ¹³C NMR | (Data not explicitly found in the provided search results) |

| IR (Infrared) | (Data available but specific peaks not detailed in search results) |

| Mass Spec (MS) | (Data available but specific fragmentation not detailed in search results) |

Synthesis of this compound

The primary synthetic route to this compound involves the regioselective bromination of 4-hydroxybenzonitrile (B152051).

Experimental Protocol: Bromination of 4-Hydroxybenzonitrile[6]

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

-

Dissolve 4-hydroxybenzonitrile (5.0 g, 0.042 mol) in acetonitrile (B52724) (50 mL) under a nitrogen atmosphere.[6]

-

Cool the reaction mixture to -15 °C.[6]

-

Slowly add trifluoromethanesulfonic acid (3.7 mL, 0.042 mol).[6]

-

While maintaining the temperature at -15 °C, add N-bromosuccinimide (NBS) (8.2 g, 0.046 mol) portion-wise.[6]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring under a nitrogen atmosphere for 4 hours.[6]

-

Upon completion, dilute the reaction mixture with aqueous sodium carbonate solution and extract with methyl tert-butyl ether (3 x 50 mL).[6]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a white solid (yield: 93%).[6]

Key Reactions and Applications in Organic Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The hydroxyl group can be readily alkylated or acylated, the bromine atom is an excellent handle for cross-coupling reactions, and the nitrile group can be transformed into various other functionalities.

Etherification (O-Alkylation)

The phenolic hydroxyl group is readily deprotonated and can undergo Williamson ether synthesis to introduce a variety of alkyl or aryl groups. This is a common strategy to modify the molecule's properties and is a key step in the synthesis of several important compounds, including an intermediate for the gout medication Febuxostat.[5]

Reaction Scheme:

Caption: Etherification of this compound.

Procedure:

-

To a solution of this compound (15.00 g, 75.8 mmol) in acetone (120 mL), add anhydrous potassium carbonate (41.0 g, 296.7 mmol) and stir at room temperature for 30 minutes.[5]

-

Add potassium iodide (1.20 g, 7.2 mmol), PEG-400, and 1-bromo-2-methylpropane (15.53 g, 133.3 mmol).[5]

-

Reflux the mixture for 8 hours, monitoring the reaction by TLC.[5]

-

After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

-

Add water to the residue with vigorous stirring to precipitate the product.

-

Collect the precipitate by filtration to obtain 3-bromo-4-isobutoxybenzonitrile.[5]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

This reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron reagent, typically a boronic acid or ester. This is a powerful tool for the synthesis of biaryl compounds.

Illustrative Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Representative Experimental Protocol (Adapted from a general procedure for aryl bromides):

-

In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like sodium carbonate (2.0 mmol).

-

Add a suitable solvent system, for example, a mixture of toluene (B28343) and water.

-

Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and perform a standard aqueous workup.

-

Purify the crude product by column chromatography to obtain the desired biaryl derivative.

The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting with a terminal alkyne, providing access to arylethynyl compounds.

Illustrative Reaction Scheme: ```dot digraph "Sonogashira Coupling" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

"this compound" [label="this compound"]; "Alkynylated Product" [label="4-Hydroxy-3-(alkynyl)benzonitrile"];

reagents [label="+ Terminal alkyne\n+ Pd catalyst, Cu(I) cocatalyst, Base\nSolvent", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

"this compound" -> reagents [arrowhead=none]; reagents -> "Alkynylated Product"; }

Caption: Buchwald-Hartwig amination of this compound.

Representative Experimental Protocol (Adapted from a general procedure for aryl bromides): [7]1. In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equivalents). [7]2. Add this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents). [7]3. Add an anhydrous solvent such as toluene or dioxane. [7]4. Seal the vessel and heat the reaction mixture with vigorous stirring, typically between 80-110 °C. [7]5. Monitor the reaction by TLC or LC-MS. 6. After completion, cool the reaction, quench with a saturated aqueous solution of ammonium (B1175870) chloride, and extract the product with an organic solvent. [7]7. Dry the organic layer, concentrate, and purify the residue by column chromatography. [7]

Applications in the Synthesis of Bioactive Molecules

The versatility of this compound has made it a valuable intermediate in the synthesis of several important pharmaceutical and agrochemical compounds.

Intermediate for Febuxostat

As previously mentioned, a key application of this compound is in the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine (B1682287) oxidase used for the treatment of hyperuricemia and gout. The isobutoxy side chain of a key intermediate is introduced via Williamson ether synthesis on this compound. [5]

Potential Role in Janus Kinase (JAK) Inhibitor Synthesis

While specific examples directly starting from this compound are not detailed in the provided search results, the core structure is present in some Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs used to treat inflammatory diseases. The synthesis of these complex molecules often involves building blocks with similar substitution patterns, suggesting a potential application for this compound in this area.

Agrochemicals

This compound is structurally related to the herbicide Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile). [8]Its derivatives have been investigated for their potential as agrochemicals, such as herbicides and fungicides. [9]The combination of the nitrile and phenol (B47542) moieties, along with the bromine atom for further diversification, makes it an attractive scaffold for the discovery of new agrochemically active compounds.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, including etherification, and a variety of palladium-catalyzed cross-coupling reactions. These reactions provide efficient pathways to complex molecular architectures found in numerous pharmaceuticals and agrochemicals. The detailed experimental protocols and synthetic applications presented in this guide underscore the strategic importance of this compound for researchers and professionals in the field of drug discovery and development. A thorough understanding of its reactivity and synthetic potential will undoubtedly continue to fuel innovation in the creation of novel and impactful molecules.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3-溴-4-羟基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(2315-86-8) 1H NMR [m.chemicalbook.com]

- 5. This compound(2315-86-8) MS spectrum [chemicalbook.com]

- 6. This compound | 2315-86-8 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

The Versatile Scaffold: A Technical Guide to 3-Bromo-4-hydroxybenzonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-hydroxybenzonitrile, a halogenated aromatic compound, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique trifunctional structure, featuring a reactive bromine atom, a nucleophilic hydroxyl group, and a cyano moiety, provides a rich platform for the synthesis of a diverse array of bioactive molecules. This technical guide explores the potential applications of this compound, with a particular focus on its role as a key intermediate in the development of potent enzyme inhibitors, particularly for protein kinases implicated in cancer. This document provides an in-depth overview of its chemical properties, synthetic utility, and its application in the generation of targeted therapeutic agents. Experimental protocols and quantitative biological data for derivative compounds are presented, alongside visualizations of relevant signaling pathways to provide a comprehensive resource for researchers in drug discovery and development.

Introduction: Chemical Properties and Synthetic Potential

This compound (also known as 2-Bromo-4-cyanophenol) is a white to off-white crystalline solid with the molecular formula C₇H₄BrNO.[1][2][3][4][5] It exhibits limited solubility in water but is soluble in common organic solvents such as ethanol, acetone (B3395972), and dimethyl sulfoxide.[2] The compound's utility in medicinal chemistry stems from the distinct reactivity of its three functional groups:

-

Bromine Atom: The bromine substituent at the 3-position serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents to the benzene (B151609) ring.

-

Hydroxyl Group: The phenolic hydroxyl group at the 4-position can be readily functionalized through etherification or esterification reactions. This allows for the attachment of various side chains and pharmacophoric elements, which can modulate the compound's physicochemical properties and biological activity.

-

Nitrile Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings.

This trifecta of reactive sites makes this compound an ideal scaffold for the construction of complex molecular architectures with therapeutic potential.

Applications in Kinase Inhibitor Synthesis

A primary application of this compound in medicinal chemistry is as a starting material for the synthesis of protein kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.

Targeting the Bcr-Abl Kinase in Chronic Myeloid Leukemia (CML)

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of Chronic Myeloid Leukemia (CML).[6][7][8] Small molecule inhibitors that target the ATP-binding site of the Bcr-Abl kinase, such as imatinib, have revolutionized the treatment of CML. The this compound scaffold can be elaborated to generate potent Bcr-Abl inhibitors. While a direct synthesis of a marketed drug from this specific starting material is not prominently documented, its structural motifs are present in potent inhibitors. For instance, novel thiazolamide–benzamide derivatives have shown significant inhibitory activity against both wild-type and mutant Bcr-Abl.[9]

Quantitative Data: Bcr-Abl Inhibitory Activity of Thiazolamide–Benzamide Derivatives

| Compound | Bcr-Abl IC₅₀ (μM) | Bcr-AblT315I IC₅₀ (μM) |

| 3a | >50 | >50 |

| 3e | 1.892 | 45.33 |

| 3m | 1.273 | 39.89 |

| 3n | 2.001 | 48.72 |

| 3p | 1.554 | 41.29 |

| 4c | 2.341 | >50 |

| 4f | 1.987 | 46.51 |

| 4g | 2.113 | 49.88 |